molecular formula C7H7NO3 B15134931 3-Hydroxyanthranilic Acid-d3

3-Hydroxyanthranilic Acid-d3

Cat. No.: B15134931
M. Wt: 156.15 g/mol
InChI Key: WJXSWCUQABXPFS-CBYSEHNBSA-N
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Description

3-Hydroxyanthranilic Acid-d3 is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to isolate the deuterated compound from any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase, leading to the production of quinolinic acid . This pathway is crucial for the regulation of immune responses, oxidative stress, and energy production. The compound also exhibits antioxidant properties by scavenging free radicals and activating the Nrf2/SKN-1 oxidative stress response .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in research for tracking metabolic pathways and understanding the detailed mechanisms of action .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

156.15 g/mol

IUPAC Name

2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D

InChI Key

WJXSWCUQABXPFS-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)N)C(=O)O)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Origin of Product

United States

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